

Comprehensive Technical Guide: Bioactivity of 5-(2,6-Dimethylphenyl)-1H-Imidazole

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Compound of Interest

Compound Name:	5-(2,6-dimethylphenyl)-1H-imidazole
CAS No.:	113504-86-2
Cat. No.:	B12929318

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Executive Summary

The compound **5-(2,6-dimethylphenyl)-1H-imidazole** (also referred to as 4-(2,6-dimethylphenyl)-1H-imidazole due to tautomerism) represents a critical pharmacophore in medicinal chemistry. It serves as a structural pivot point between two distinct therapeutic classes: Alpha-2 Adrenergic Agonists (e.g., Medetomidine, Xylazine) and p38 Mitogen-Activated Protein Kinase (MAPK) Inhibitors.

While the 2,6-dimethylphenyl moiety is a classic "privileged structure" for alpha-2 adrenergic receptor binding, the direct biaryl bond (lacking the methylene or ethyl linker found in clinical sedatives) significantly alters its pharmacological profile. This guide analyzes the compound's dual role as a kinase inhibitor scaffold and a probe for adrenergic receptor structure-activity relationships (SAR), alongside its metabolic implications as a potent Cytochrome P450 (CYP) inhibitor.

Part 1: Chemical Identity & Structural Pharmacology

Structural Characteristics

The molecule consists of an imidazole ring directly attached to a phenyl ring substituted with methyl groups at the ortho (2,6) positions.[1] This substitution pattern creates significant steric hindrance, forcing the phenyl and imidazole rings out of coplanarity. This "twisted" biaryl conformation is a key determinant of its bioactivity.

- IUPAC Name: **5-(2,6-dimethylphenyl)-1H-imidazole**
- Tautomerism: In solution, the hydrogen on the imidazole nitrogen rapidly migrates between N1 and N3, making the 4- and 5-substituted forms chemically equivalent unless the nitrogen is alkylated.
- Key Pharmacophore: The 2,6-dimethylphenyl group (xylyl) is lipophilic and space-filling, often used to lock conformation or fill hydrophobic pockets in enzymes (e.g., p38 MAPK ATP pocket) or receptors (e.g., Alpha-2 transmembrane domains).

Synthesis Protocol (Suzuki-Miyaura Coupling)

The most robust method for synthesizing this scaffold avoids the harsh conditions of traditional condensation, utilizing palladium-catalyzed cross-coupling.

Protocol:

- Reagents: 4-Bromo-1H-imidazole (1.0 eq), 2,6-Dimethylphenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq).
- Solvent System: 1,4-Dioxane / Water (4:1 ratio).
- Procedure:
 - Degas solvents with nitrogen for 30 minutes.
 - Combine reagents in a sealed pressure vial.
 - Heat to 100°C for 12-18 hours.
 - Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.

- Purification:
 - Filter through Celite to remove palladium.
 - Concentrate filtrate and partition between Ethyl Acetate and Water.
 - Purify organic layer via silica gel flash chromatography (Gradient: 0-10% Methanol in Dichloromethane).
- Validation: ¹H NMR should show the characteristic singlet for the imidazole C2 proton (~7.6-7.8 ppm) and the singlet for the methyl groups (~2.1-2.3 ppm).

Part 2: Mechanism of Action & Bioactivity Profile

Alpha-2 Adrenergic Receptor Modulation (The "Linker" Effect)

The 2,6-dimethylphenyl motif is the hallmark of alpha-2 agonists like Xylazine and Dexmedetomidine. However, clinical agonists typically possess a flexible linker (methylene or ethyl) between the phenyl and imidazole rings.

- SAR Insight: The direct attachment in **5-(2,6-dimethylphenyl)-1H-imidazole** restricts conformational flexibility.
- Activity: Unlike Medetomidine (full agonist), this scaffold often exhibits reduced affinity or acts as a partial agonist/antagonist. The lack of the ethyl linker prevents the imidazole ring from reaching the specific aspartate residue (Asp113 in TM3) required for full receptor activation while the phenyl ring resides in the hydrophobic pocket.
- Research Utility: It is used as a "negative control" probe to demonstrate the necessity of the alkyl linker for potent sedative effects.

p38 MAPK Inhibition (Cytokine Suppression)

In the context of kinase inhibition, the direct biaryl bond is advantageous. 4/5-Aryl imidazoles are classic inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK), a central regulator of inflammation (TNF- α , IL-1 β production).

- Mechanism: The imidazole nitrogen (N3) accepts a hydrogen bond from the backbone amide of the kinase hinge region (typically Met109 in p38 α).
- Steric Fit: The 2,6-dimethylphenyl group fills the hydrophobic "gatekeeper" pocket, inducing selectivity over other kinases.
- Therapeutic Potential: Anti-inflammatory activity in rheumatoid arthritis and cytokine storm models.

Cytochrome P450 (CYP) Inhibition

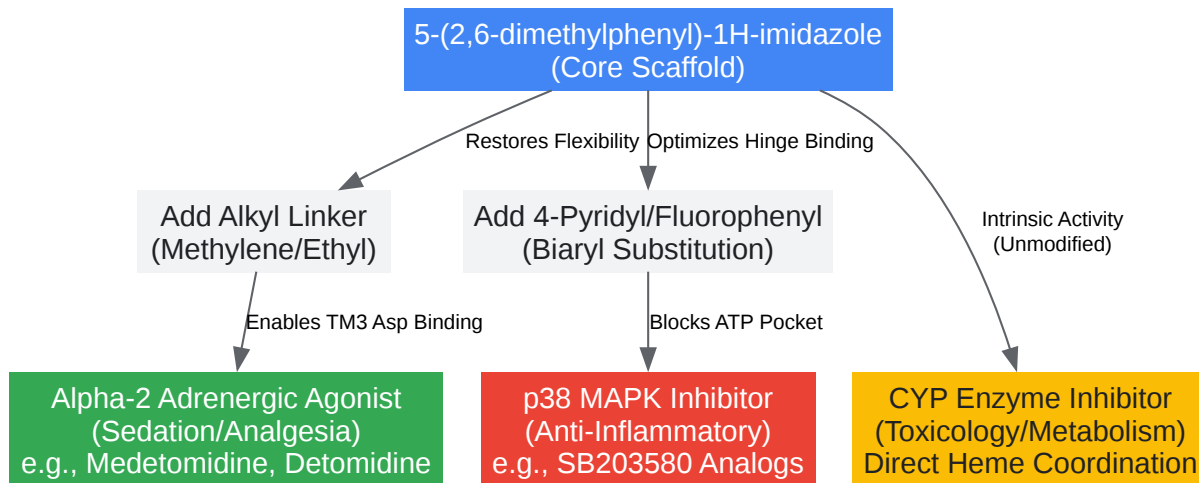
The imidazole ring is a potent heme-coordinator. The unhindered nitrogen (N3) binds directly to the heme iron of CYP enzymes, while the lipophilic 2,6-dimethylphenyl group interacts with the apoprotein.

- Target: Potent inhibitor of CYP1A2 and CYP3A4.
- Toxicology: This compound can cause Type II spectral changes in CYP enzymes, leading to significant drug-drug interactions (DDIs). It is often used as a model for "mechanism-based inhibition" or reversible inhibition in toxicology screenings.

Part 3: Visualization of Signaling & SAR

Structure-Activity Relationship (SAR) Diagram

This diagram illustrates how the **5-(2,6-dimethylphenyl)-1H-imidazole** core diverges into two distinct therapeutic classes based on structural modification.

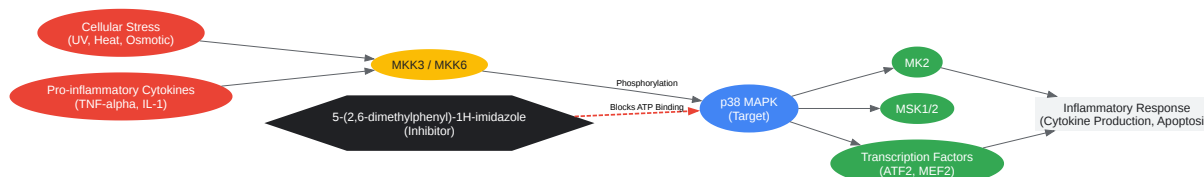


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Caption: SAR divergence of the phenyl-imidazole scaffold.[2] Adding a linker yields sedatives (Alpha-2); direct substitution yields anti-inflammatories (p38 MAPK).

p38 MAPK Signaling Pathway Inhibition

The following diagram details the downstream effects of inhibiting p38 MAPK with this scaffold.



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Caption: Mechanism of action for p38 MAPK inhibition. The compound blocks ATP binding, preventing downstream activation of inflammatory transcription factors.

Part 4: Comparative Data & Experimental Protocols

Comparative Bioactivity Table

The table below contrasts the bioactivity of the direct scaffold against its well-known pharmaceutical analogs.

Compound	Structure Feature	Primary Target	Clinical Use
5-(2,6-dimethylphenyl)-1H-imidazole	Direct Biaryl Bond	p38 MAPK / CYP1A2	Research Probe / Intermediate
Medetomidine	Ethyl Linker	Alpha-2 Adrenergic	Sedative / Analgesic
Detomidine	Methylene Linker	Alpha-2 Adrenergic	Veterinary Sedative
SB203580	Substituted Biaryl Imidazole	p38 MAPK	Research Inhibitor
Clonidine	Amino-Imidazoline (N-C Bond)	Alpha-2 Adrenergic	Antihypertensive

Protocol: In Vitro p38 MAPK Inhibition Assay

To validate the kinase inhibitory potential of the scaffold, follow this standard radiometric assay.

Reagents:

- Recombinant p38 α MAPK (active).
- Substrate: MBP (Myelin Basic Protein).
- [γ -33P]ATP.
- Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT.

Workflow:

- Preparation: Dilute **5-(2,6-dimethylphenyl)-1H-imidazole** in DMSO to prepare a 10-point concentration series (0.1 nM to 10 μ M).
- Incubation: Mix kinase (5 nM final), substrate (2 μ M), and compound in a 96-well plate. Incubate for 10 minutes at room temperature.
- Initiation: Add ATP mix (10 μ M cold ATP + 0.5 μ Ci [γ -³³P]ATP).
- Reaction: Incubate at 30°C for 45 minutes.
- Termination: Add 3% Phosphoric acid to quench the reaction.
- Detection: Transfer aliquots to P81 phosphocellulose filters, wash 3x with 0.75% phosphoric acid, and measure radioactivity via scintillation counting.
- Analysis: Plot % Inhibition vs. Log[Compound] to determine IC₅₀.

References

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